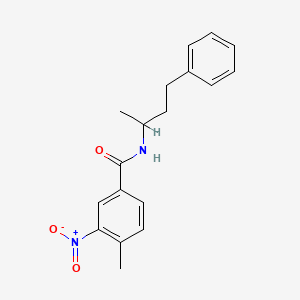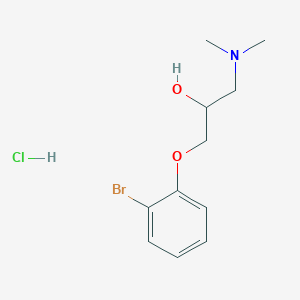
1-(2-bromophenoxy)-3-(dimethylamino)-2-propanol hydrochloride
Descripción general
Descripción
1-(2-bromophenoxy)-3-(dimethylamino)-2-propanol hydrochloride, also known as BDP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly used as a pharmacological tool to study the physiological and biochemical effects of beta-adrenergic receptors. In
Mecanismo De Acción
1-(2-bromophenoxy)-3-(dimethylamino)-2-propanol hydrochloride acts as a competitive antagonist of beta-adrenergic receptors by binding to the receptor site and preventing the binding of endogenous agonists, such as epinephrine and norepinephrine. This results in a decrease in the physiological response mediated by beta-adrenergic receptors, such as decreased heart rate, blood pressure, and bronchodilation.
Biochemical and Physiological Effects:
1-(2-bromophenoxy)-3-(dimethylamino)-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects, including the modulation of glucose and lipid metabolism, thermogenesis, and cardiac function. 1-(2-bromophenoxy)-3-(dimethylamino)-2-propanol hydrochloride has also been shown to have anti-inflammatory and anti-tumor effects, although the mechanisms underlying these effects are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(2-bromophenoxy)-3-(dimethylamino)-2-propanol hydrochloride in lab experiments is its high selectivity for beta-adrenergic receptors, which allows for the specific modulation of these receptors without affecting other signaling pathways. However, 1-(2-bromophenoxy)-3-(dimethylamino)-2-propanol hydrochloride also has some limitations, such as its potential for off-target effects and its relatively short half-life, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2-bromophenoxy)-3-(dimethylamino)-2-propanol hydrochloride, including the development of more selective and potent beta-adrenergic receptor antagonists, the exploration of the mechanisms underlying its anti-inflammatory and anti-tumor effects, and the investigation of its potential therapeutic applications in various disease states. Additionally, further studies are needed to fully understand the advantages and limitations of 1-(2-bromophenoxy)-3-(dimethylamino)-2-propanol hydrochloride as a pharmacological tool in scientific research.
Aplicaciones Científicas De Investigación
1-(2-bromophenoxy)-3-(dimethylamino)-2-propanol hydrochloride has been widely used as a pharmacological tool to study the physiological and biochemical effects of beta-adrenergic receptors. It has been shown to selectively block beta-1 and beta-2 adrenergic receptors, which are involved in regulating heart rate, blood pressure, and bronchodilation. 1-(2-bromophenoxy)-3-(dimethylamino)-2-propanol hydrochloride has also been used to study the effects of beta-adrenergic receptor agonists and antagonists on various physiological processes, such as glucose metabolism, lipid metabolism, and thermogenesis.
Propiedades
IUPAC Name |
1-(2-bromophenoxy)-3-(dimethylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2.ClH/c1-13(2)7-9(14)8-15-11-6-4-3-5-10(11)12;/h3-6,9,14H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAYYRKTZRVDCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1Br)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-2-{[(2-methyl-4-pyridinyl)methyl]amino}nicotinamide](/img/structure/B3976246.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N-phenylbenzenesulfonamide](/img/structure/B3976254.png)
![2-methyl-N-[4-({methyl[2-(2-methylpiperidin-1-yl)ethyl]amino}carbonyl)phenyl]-3-furamide](/img/structure/B3976255.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide](/img/structure/B3976262.png)

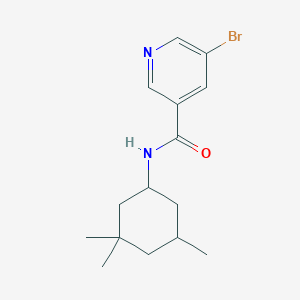
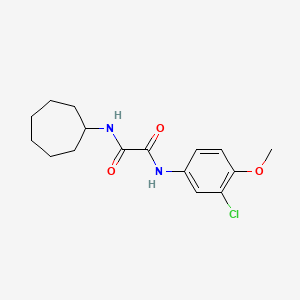
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3976308.png)


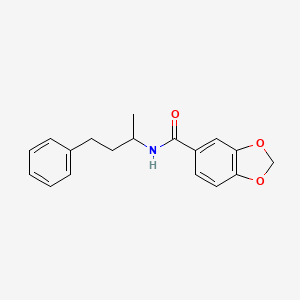
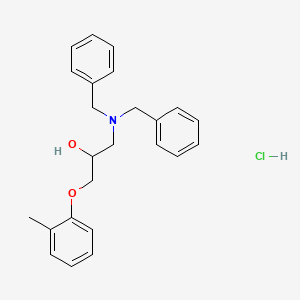
![methyl 4-methyl-3-{[N-(2-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3976330.png)
